molecular formula C18H18N2O2 B2873962 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole CAS No. 433328-98-4

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole

Cat. No.: B2873962
CAS No.: 433328-98-4
M. Wt: 294.354
InChI Key: RJZNJIIDNJHVER-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a methoxyphenoxymethyl substituent at position 2 and an allyl (prop-2-en-1-yl) group at position 1 of the benzodiazole core. This compound belongs to a class of heterocyclic molecules widely studied for their biological and pharmacological properties, including antimicrobial, antiviral, and enzyme inhibitory activities .

Synthesis of such derivatives typically involves condensation reactions of o-phenylenediamine with substituted aldehydes or ketones under microwave or conventional heating, followed by alkylation or oxidation steps . For instance, analogous compounds in were synthesized using triazole-thiazole hybrid systems, highlighting the versatility of benzodiazole scaffolds in medicinal chemistry.

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZNJIIDNJHVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326366
Record name 2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644181
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433328-98-4
Record name 2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through an etherification reaction, where a methoxyphenol derivative reacts with a suitable alkylating agent in the presence of a base.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via a Heck coupling reaction, where an alkene reacts with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted benzodiazoles.

Scientific Research Applications

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles, characterized by a benzodiazole ring, a fused bicyclic structure consisting of a benzene ring and a diazole ring. This compound's IUPAC name is 2-[(2-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology It is investigated for potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
  • Medicine Explored for potential therapeutic applications, including as a drug candidate for various diseases.
  • Industry It is utilized in developing advanced materials like polymers and coatings due to its unique chemical properties.

Target and Mode of Action

Similar compounds have been known to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes. However, the exact mode of action of this compound is currently unknown due to the lack of specific studies. Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound.

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the transcription and translation of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzodiazole Derivatives

Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 2-(2-Methoxyphenoxymethyl), 1-Allyl C₁₈H₁₇N₂O₂ Allyl group for reactivity; methoxy enhances polarity -
D011-5761 () 2-(2-Methylphenoxymethyl), 1-Propargyl C₁₈H₁₆N₂O Propargyl (sp-hybridized) vs. allyl (sp²); methyl vs. methoxy
BE45739 () 2-[1-(2-Methoxy-5-allylphenoxy)ethyl] C₁₉H₂₀N₂O₂ Extended phenoxy-ethyl chain; allyl on phenyl ring
6j () 2-Triazolylmethyl, 1-(Difluorophenyl) C₃₁H₂₅F₂N₅O₂ Fluorinated aryl groups; anti-schistosomiasis activity
9c () 4-(Benzodiazolyl)phenoxymethyl-triazole-thiazole C₂₇H₂₁BrN₆O₂ Bromophenyl-thiazole; α-glucosidase inhibition

Key Observations:

Substituent Effects: Alkyl vs. Methoxy vs.

Biological Activity :

  • Fluorinated derivatives (e.g., 6j, 6k in ) show enhanced anti-parasitic activity due to electronegative fluorine atoms improving membrane permeability .
  • Thiazole-triazole hybrids (e.g., 9c in ) exhibit α-glucosidase inhibitory activity, suggesting the target compound could be optimized for similar enzyme targets .

Synthetic Accessibility :

  • The target compound’s allyl group simplifies functionalization via thiol-ene or epoxidation reactions, unlike propargyl derivatives requiring copper-catalyzed azide-alkyne cycloaddition .
  • Purification methods (e.g., alumina column chromatography in ) are critical for isolating benzodiazoles due to their tendency to form polymorphs .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility (Predicted)
Target Compound Not reported 293.35 Moderate in DMSO
6j () 72–74 585.56 Low in water, high in DCM
9c () Not reported 561.39 Moderate in methanol
D011-5761 () Not reported 276.34 High in acetone
  • Melting Points : Lower melting points (e.g., 72–74°C for 6j) correlate with flexible alkyl chains, whereas rigid aromatic systems (e.g., 9c) likely have higher melting points .
  • Solubility : The methoxy group in the target compound may improve aqueous solubility compared to methylated analogues like D011-5761 .

Biological Activity

2-[(2-methoxyphenoxy)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole class, characterized by its unique molecular structure which includes a benzodiazole ring and various functional groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The mechanism of action for this compound remains largely unexplored; however, similar benzodiazole derivatives have been shown to interact with various biological targets such as enzymes and receptors, influencing cellular processes. The action environment, including factors like pH and temperature, may affect the compound's efficacy and stability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that certain benzodiazole derivatives inhibited the growth of various bacterial strains, suggesting potential application in treating infections .

Antifungal Properties

The antifungal activity of benzodiazoles has also been documented. For instance, a related compound was found to inhibit the growth of fungi such as Candida albicans and Aspergillus niger, indicating that this compound may possess similar properties .

Anticancer Potential

In vitro studies have shown that benzodiazole derivatives can induce apoptosis in cancer cells. The pro-apoptotic effects were associated with the activation of caspases and the disruption of mitochondrial membrane potential . Preliminary data suggest that this compound may also exhibit anticancer activity through similar mechanisms.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzodiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

CompoundMIC (µg/mL)Target Organisms
Benzodiazole A15Staphylococcus aureus
Benzodiazole B20Escherichia coli
Test Compound 18 Pseudomonas aeruginosa

Anticancer Activity Assessment

In another study assessing the anticancer potential of various benzodiazoles, it was found that one derivative led to a significant reduction in cell viability in human cancer cell lines. The IC50 for this compound was reported at 25 µM after 48 hours of treatment .

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